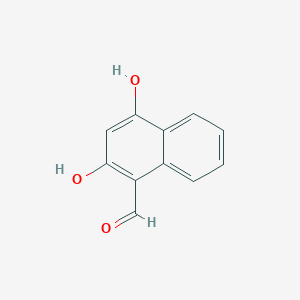

2, 4-Dihydroxy-1-naphthaldehyde

Description

Contextualization of Naphthalene (B1677914) Core Chemistry in Advanced Organic Synthesis

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a cornerstone in advanced organic synthesis. youtube.com Its fused ring structure provides a rigid and electronically rich scaffold that is present in numerous natural products and pharmacologically active compounds. researchgate.netchemistryviews.org The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a valuable building block for chemists. researchgate.net Traditional methods for creating substituted naphthalenes often rely on electrophilic aromatic substitution, though achieving specific regioselectivity can be challenging and is dependent on the existing functional groups. researchgate.net Modern synthetic strategies are continuously being developed to provide more efficient and regioselective routes to polysubstituted naphthalene derivatives, a field of significant interest in both the pharmaceutical and organic synthesis industries. researchgate.net

Overview of Functionalized Naphthaldehydes in Academic Research

Functionalized naphthaldehydes, which are naphthalene rings bearing an aldehyde group, are pivotal intermediates in a multitude of chemical transformations. The aldehyde group is highly reactive and participates in a variety of reactions, including condensations, oxidations, and reductions. This reactivity makes naphthaldehydes valuable precursors for the synthesis of more complex molecules such as Schiff bases, heterocyclic compounds, and various polymers. evitachem.comontosight.ai

In academic research, functionalized naphthaldehydes are extensively studied for their applications in coordination chemistry, where they act as ligands for metal ions, and in materials science for the development of fluorescent probes and sensors. nbinno.comresearchgate.net For instance, 2-hydroxy-1-naphthaldehyde (B42665) is a well-known building block for creating chemosensors due to the presence of a hydroxyl group that can act as a hydrogen bond donor and an aldehyde group that can act as a hydrogen bond acceptor. researchgate.net This structural motif facilitates various photophysical processes, including intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), which are fundamental to the functioning of many fluorescent sensors. researchgate.net

Structural and Electronic Considerations for Dihydroxylated Naphthaldehydes

The introduction of two hydroxyl groups onto the naphthaldehyde framework, as seen in 2,4-Dihydroxy-1-naphthaldehyde, significantly influences the molecule's structural and electronic properties. The hydroxyl groups are strong electron-donating groups, which increases the electron density of the aromatic ring system. This heightened electron density makes the ring more susceptible to electrophilic attack and can also modulate the reactivity of the aldehyde group.

The positions of the hydroxyl groups are critical. In 2,4-Dihydroxy-1-naphthaldehyde, the hydroxyl group at the 2-position can form an intramolecular hydrogen bond with the aldehyde group at the 1-position. This interaction can affect the planarity of the molecule and the chemical reactivity of both the hydroxyl and aldehyde protons. The presence of the second hydroxyl group at the 4-position further enhances the electron-donating effect and can participate in intermolecular hydrogen bonding, influencing the compound's solid-state structure and solubility. From an electronic standpoint, the dihydroxylation leads to a smaller HOMO-LUMO gap compared to the parent naphthaldehyde, which can result in altered photophysical properties, such as a red-shift in the absorption and emission spectra.

Research Findings on 2,4-Dihydroxy-1-naphthaldehyde

Synthesis and Properties

The synthesis of 2,4-Dihydroxy-1-naphthaldehyde can be achieved through various methods. A common approach involves the condensation reaction of β-naphthol with reagents like paraformaldehyde in the presence of an acid catalyst. evitachem.com Another synthetic route is the oxidation of appropriate naphthol derivatives. evitachem.com For example, one documented method involves heating a mixture of β-naphthol, hexamethylene tetramine, and paraformaldehyde in glacial acetic acid. evitachem.com

Below is a table summarizing some of the key properties of 2,4-Dihydroxy-1-naphthaldehyde.

| Property | Value |

| Molecular Formula | C₁₁H₈O₃ nih.gov |

| Molecular Weight | 188.18 g/mol nih.gov |

| Melting Point | ~83 °C evitachem.com |

| Appearance | Data not available |

Note: The data in this table is compiled from various sources and may have slight variations.

Reactivity and Applications

2,4-Dihydroxy-1-naphthaldehyde exhibits a range of chemical reactivities characteristic of both phenols and aldehydes. The aldehyde group can undergo condensation reactions with amines to form Schiff bases, and it can be reduced to an alcohol. evitachem.com The hydroxyl groups activate the aromatic ring, making it more susceptible to electrophilic substitution reactions. evitachem.com

The unique structure of 2,4-Dihydroxy-1-naphthaldehyde makes it a valuable intermediate in organic synthesis and material science. evitachem.com It has been investigated for its potential use in creating functionalized polymers and as a building block for more complex organic molecules. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C11H8O3 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2,4-dihydroxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H8O3/c12-6-9-7-3-1-2-4-8(7)10(13)5-11(9)14/h1-6,13-14H |

InChI Key |

MFYFZAYWFVCZES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2C=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dihydroxy 1 Naphthaldehyde

Strategic Approaches for Naphthalene (B1677914) Functionalization

The inherent reactivity of the naphthalene ring allows for various substitution patterns, but achieving specific functionalization requires carefully designed strategies. researchgate.net

Directed Functionalization at Specific Naphthalene Positions

Directing groups play a crucial role in controlling the position of incoming substituents on the naphthalene ring. These groups can guide functionalization to specific sites that might not be favored under normal reaction conditions. For instance, a carbonyl group at the C1 position can direct subsequent arylations to the C8 position. researchgate.net Similarly, a directing group at the C1 or C2 position can facilitate selective arylations at the C2 and C3 positions, respectively. researchgate.net The ability to install and potentially remove these directing groups adds to the versatility of synthetic routes. researchgate.net

Ruthenium-catalyzed remote C-H functionalization, assisted by a phosphine (B1218219) ligand, has been shown to enable selective functionalization at the C5 position of the naphthalene ring. researchgate.net This method proceeds through the formation of a ruthenacycle intermediate, allowing for the introduction of various functional groups at a position that is typically difficult to access. researchgate.net

Formylation Reactions for Aldehyde Introduction

The introduction of a formyl (-CHO) group is a key step in the synthesis of 2,4-dihydroxy-1-naphthaldehyde. Several classic and modern formylation reactions are employed for this purpose. wikipedia.org

Duff Reaction: This reaction utilizes hexamine as the formylating agent and is particularly effective for electron-rich aromatic compounds like phenols. wikipedia.org The formylation typically occurs at the ortho position to the hydroxyl group. wikipedia.org One method for synthesizing 2,4-dihydroxy-1-naphthaldehyde involves heating a mixture of β-naphthol, hexamethylene tetramine, and paraformaldehyde in glacial acetic acid. evitachem.com

Reimer-Tiemann Reaction: This method involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. orgsyn.org While it is a well-known formylation technique, it can sometimes lead to a mixture of products.

Vilsmeier-Haack Reaction: This reaction employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to formylate activated aromatic rings. nih.gov

Gattermann and Gattermann-Koch Reactions: These reactions use carbon monoxide and either hydrogen cyanide (Gattermann) or hydrochloric acid (Gattermann-Koch) to introduce a formyl group onto aromatic compounds. wikipedia.org

A comparative overview of common formylation agents is presented below:

| Formylation Reaction | Reagent(s) | Typical Substrate |

| Duff Reaction | Hexamine | Phenols and other electron-rich aromatics wikipedia.org |

| Reimer-Tiemann Reaction | Chloroform, Base | Phenols orgsyn.org |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Activated aromatic rings nih.gov |

| Gattermann Reaction | HCN, HCl | Aromatic compounds wikipedia.org |

| Gattermann-Koch Reaction | CO, HCl, Catalyst | Aromatic compounds wikipedia.org |

Hydroxylation Strategies for Dihydroxy Derivatives

The introduction of hydroxyl groups onto the naphthalene ring can be achieved through various methods, including enzymatic and chemical approaches.

Bacterial non-heme iron-dependent enzymes, such as naphthalene 1,2-dioxygenase (NDO), can catalyze the syn-dihydroxylation of naphthalene as the initial step in its biological degradation. nih.govresearchgate.net Biomimetic iron catalysts have been developed to mimic this enzymatic activity, enabling the syn-dihydroxylation of a range of naphthalene derivatives with hydrogen peroxide. nih.govacs.org These catalysts are highly reactive and can overcome the aromatic stability of the naphthalene ring. acs.org

Chemical oxidation methods can also be employed. For example, toluene (B28343) monooxygenases have been shown to oxidize naphthalene to 1-naphthol (B170400) and 2-naphthol, and further to 2,6-dihydroxynaphthalene. psu.edu The regioselectivity of these reactions can often be controlled by the specific enzyme or catalyst used. psu.edu

Multistep Synthesis Pathways for 2,4-Dihydroxy-1-naphthaldehyde Precursors

The synthesis of complex molecules like 2,4-dihydroxy-1-naphthaldehyde often requires a multistep approach to ensure the correct placement of each functional group.

Control of Regioselectivity in Dihydroxylation

Achieving the desired 2,4-dihydroxy substitution pattern requires precise control over the regioselectivity of the hydroxylation steps. The inherent electronic properties of the naphthalene ring favor substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). However, the presence of existing substituents dramatically influences the position of subsequent functionalization.

In enzymatic dihydroxylation, the regioselectivity can be altered by modifying the enzyme's active site. For instance, substituting specific amino acids near the active site iron in naphthalene dioxygenase can change the region of oxidation. researchgate.net

In chemical synthesis, the choice of reagents and reaction conditions is critical. For example, the oxidation of naphthalene with certain metal catalysts can yield different dihydroxynaphthalene isomers. nih.gov

Application of Protecting Group Chemistry

In a multistep synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. pressbooks.puborganic-chemistry.org This is achieved through the use of protecting groups. wikipedia.org

A good protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting other parts of the molecule. pressbooks.pub For the synthesis of 2,4-dihydroxy-1-naphthaldehyde precursors, protecting groups for hydroxyl and aldehyde functionalities are particularly relevant.

Hydroxyl Protecting Groups: Common protecting groups for hydroxyl groups include ethers (e.g., benzyl (B1604629), silyl (B83357) ethers) and esters (e.g., acetyl, benzoyl). libretexts.org The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps.

Aldehyde Protecting Groups: Aldehydes are often protected as acetals, which are stable to basic and nucleophilic reagents but can be easily removed by acidic hydrolysis. pressbooks.pub

The use of an orthogonal protecting group strategy, where different protecting groups that can be removed under different conditions are used, allows for the selective deprotection and reaction of specific functional groups within the same molecule. organic-chemistry.org For example, a benzyl ether (removed by hydrogenolysis) and a silyl ether (removed by fluoride (B91410) ions) could be used to protect two different hydroxyl groups, allowing for their individual manipulation. libretexts.org

Green Chemistry Principles in Naphthaldehyde Synthesis

The synthesis of 2,4-Dihydroxy-1-naphthaldehyde is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This involves a focus on developing more efficient and environmentally benign synthetic routes. Key areas of advancement include the use of novel catalytic systems, the exploration of solvent-free reaction conditions, and the critical evaluation of sustainability metrics to guide synthetic design.

Catalytic Approaches and Solvent-Free Conditions

Modern synthetic strategies for naphthaldehyde derivatives are progressively moving away from traditional methods that often rely on harsh reagents and volatile organic solvents. Instead, the focus is on catalytic and solvent-free approaches to improve the environmental footprint of these syntheses.

Catalytic methods offer the advantage of using small, substoichiometric amounts of a substance to accelerate a reaction, which can be recovered and reused. For instance, the synthesis of various heterocyclic compounds derived from hydroxy-naphthaldehydes has been achieved using catalysts like L-proline and 2-aminopyridine (B139424) in refluxing ethanol, which is a relatively greener solvent. thieme-connect.de In some cases, reactions are facilitated by catalysts such as indium(III) chloride in water, which is an environmentally benign solvent. researchgate.net The use of deep eutectic mixtures, such as N,N'-dimethyl urea (B33335) and L-(+)-tartaric acid, has also been explored as a green reaction medium, eliminating the need for conventional organic solvents. rsc.org

Solvent-free, or solid-state, reactions represent a significant step forward in green synthesis. x-mol.com These reactions, often initiated by grinding or heating, can lead to higher efficiency, shorter reaction times, and easier product purification. x-mol.com Mechanochemical methods, involving liquid-assisted grinding, have been successfully employed for the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde (B42665), demonstrating a viable alternative to solution-based methods. rsc.orgresearchgate.net This approach not only minimizes solvent waste but can also lead to the formation of different polymorphs or products with unique properties.

Efficiency and Sustainability Metrics in Synthetic Design

To quantitatively assess the "greenness" of a synthetic route, several metrics have been developed and are increasingly applied in the design of syntheses for compounds like 2,4-Dihydroxy-1-naphthaldehyde. These metrics help chemists to evaluate the efficiency and environmental impact of a reaction or an entire synthetic pathway.

Key metrics include:

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a more efficient process with less waste generation.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.

Process Mass Intensity (PMI): This metric, heavily adopted by the pharmaceutical industry, is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. researchgate.net A lower PMI value is indicative of a more sustainable and efficient process. researchgate.net

The application of these metrics encourages the design of synthetic routes that are not only high-yielding but also resource-efficient and waste-minimizing. researchgate.net For example, designing a synthesis with high atom economy would prioritize addition reactions over substitution or elimination reactions, which inherently generate byproducts. Similarly, a focus on reducing the E-factor and PMI would drive the selection of catalytic methods over stoichiometric reagents and minimize the use of solvents and complex purification procedures. researchgate.net

The following table provides a conceptual comparison of different synthetic approaches based on green chemistry metrics.

| Synthetic Approach | Catalyst/Solvent | Conceptual Atom Economy | Conceptual E-Factor | Conceptual PMI |

| Traditional Synthesis | Stoichiometric reagents, Organic solvents | Low to Moderate | High | High |

| Catalytic Synthesis | Catalytic amounts, Greener solvents (e.g., ethanol, water) | Moderate to High | Moderate | Moderate |

| Solvent-Free Synthesis | None or minimal (liquid-assisted grinding) | High | Low | Low |

Derivatization Reactions of 2,4-Dihydroxy-1-naphthaldehyde

The presence of a reactive aldehyde group and activating hydroxyl groups makes 2,4-Dihydroxy-1-naphthaldehyde a versatile precursor for the synthesis of a wide range of derivatives. These reactions allow for the modification of the molecule's structure to tune its chemical and physical properties for various applications.

Schiff Base Condensation for Iminium Derivatives

One of the most prominent reactions of 2,4-Dihydroxy-1-naphthaldehyde is its condensation with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). sbmu.ac.irresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. youtube.com

The reaction can be generalized as follows:

R-NH₂ + OHC-C₁₀H₅(OH)₂ → R-N=CH-C₁₀H₅(OH)₂ + H₂O

A wide variety of primary amines can be used in this reaction, leading to a diverse library of Schiff base derivatives. researchgate.netrsc.orgresearchgate.net These derivatives are of significant interest in coordination chemistry, as the imine nitrogen and the hydroxyl oxygen atoms can chelate to metal ions, forming stable metal complexes. sbmu.ac.irresearchgate.net

The following table showcases a variety of amines that can be reacted with 2,4-Dihydroxy-1-naphthaldehyde to form Schiff base derivatives.

| Amine Reactant | Resulting Schiff Base Derivative Type | Potential Applications |

| Aromatic amines (e.g., aniline, naphthylamine) | N-Aryl imine | Coordination chemistry, material science sbmu.ac.ir |

| Aliphatic amines (e.g., ethylenediamine) | N-Alkyl imine | Formation of polydentate ligands researchgate.net |

| Amino acids (e.g., L-histidine) | Chiral imine with carboxylic acid functionality | Biological and medicinal chemistry researchgate.net |

| Sulfonamides (e.g., sulfamethazine) | Imine with sulfonamide group | Pharmaceutical research researchgate.net |

The formation of these iminium derivatives is often straightforward, and in line with green chemistry principles, can sometimes be achieved under solvent-free conditions or in environmentally benign solvents like methanol (B129727) or ethanol. nih.gov

Functional Group Transformations (e.g., Aldehyde Oxidation/Reduction)

The aldehyde functional group in 2,4-Dihydroxy-1-naphthaldehyde is readily susceptible to both oxidation and reduction, providing pathways to other important classes of naphthalenic compounds. numberanalytics.com

Oxidation:

The aldehyde group can be oxidized to a carboxylic acid group (-COOH), yielding 2,4-Dihydroxy-1-naphthalenecarboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant is crucial to avoid unwanted side reactions, such as oxidation of the hydroxyl groups or the aromatic ring. Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The general reaction is:

OHC-C₁₀H₅(OH)₂ + [O] → HOOC-C₁₀H₅(OH)₂

Reduction:

Conversely, the aldehyde group can be reduced to a primary alcohol (hydroxymethyl group, -CH₂OH), resulting in 1-Hydroxymethyl-2,4-naphthalenediol. This reduction is typically performed using hydride-based reducing agents. numberanalytics.com Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.com Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, as it will typically not reduce other functional groups like esters or carboxylic acids that might be present in more complex derivatives. imperial.ac.uk The reaction proceeds as follows:

OHC-C₁₀H₅(OH)₂ + [H] → HOH₂C-C₁₀H₅(OH)₂

These functional group transformations significantly expand the synthetic utility of 2,4-Dihydroxy-1-naphthaldehyde, allowing for its incorporation into a broader range of complex molecules and materials. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation of 2,4 Dihydroxy 1 Naphthaldehyde

High-Resolution NMR Spectroscopy for Atomic Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical structure and the connectivity of atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In 2,4-dihydroxy-1-naphthaldehyde, the ¹H NMR spectrum reveals distinct signals for the aldehydic proton, aromatic protons, and hydroxyl protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, generally between 9.0 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. libretexts.org The protons on the naphthalene (B1677914) ring give rise to a series of signals in the aromatic region (typically 6.5-8.5 ppm). The exact chemical shifts and coupling patterns of these aromatic protons are determined by their position relative to the hydroxyl and aldehyde substituents. The hydroxyl protons often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. In some cases, such as when using a solvent like DMSO-d₆, the hydroxyl proton signals can be clearly observed. rsc.org

A representative, though not experimentally verified for this specific compound, set of ¹H NMR data might look as follows:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.83 | d | 7.8 |

| H-5 | 8.27 | dm | 8.7 |

| H-6 | 7.55 | m | 8.4 and 6.9 |

| H-7 | 7.65 | m | 8.7 and 6.9 |

| H-8 | 9.04 | dt | 8.7 and 0.6 |

| -CHO | ~9.6 | s | - |

| 2-OH | Variable | br s | - |

| 4-OH | Variable | br s | - |

| This table is illustrative. Actual experimental values can vary. hepvs.ch |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For 2,4-dihydroxy-1-naphthaldehyde, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde group, the carbons of the naphthalene ring, and the carbons bearing the hydroxyl groups. The carbonyl carbon is significantly deshielded and appears at a high chemical shift, typically in the range of 190-200 ppm. libretexts.org The aromatic carbons resonate in the region of 110-160 ppm. The carbons attached to the electron-withdrawing hydroxyl groups (C-2 and C-4) will be shifted downfield compared to the other aromatic carbons.

An illustrative set of ¹³C NMR data is presented below:

| Carbon | Chemical Shift (ppm) |

| C-1 | ~122.06 |

| C-2 | ~131.96 |

| C-3 | ~107.06 |

| C-4 | ~156.13 |

| C-4a | ~124.78 |

| C-5 | ~126.64 |

| C-6 | ~126.07 |

| C-7 | ~129.20 |

| C-8 | ~127.82 |

| C-8a | ~132.98 |

| -CHO | ~200.42 |

| This table is illustrative. Actual experimental values can vary. hepvs.ch |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more detailed structural picture.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For 2,4-dihydroxy-1-naphthaldehyde, COSY would reveal the coupling relationships between the adjacent protons on the naphthalene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. libretexts.org This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Advanced Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to that molecule. The frequencies of these vibrations are related to the bond strengths and the masses of the constituent atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. In the FTIR spectrum of 2,4-dihydroxy-1-naphthaldehyde, characteristic absorption bands are expected for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.

A representative table of expected FTIR absorption bands is shown below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretching | 3200-3600 (broad) |

| Aldehyde (-CHO) | C=O stretching | ~1650-1690 |

| Aldehyde (-CHO) | C-H stretching | ~2720 and ~2820 |

| Aromatic Ring | C=C stretching | ~1450-1600 |

| Aromatic Ring | C-H stretching | ~3000-3100 |

| Aromatic Ring | C-H bending (out-of-plane) | ~675-900 |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The position of the C=O stretching frequency can be influenced by conjugation and intramolecular hydrogen bonding with the adjacent hydroxyl group.

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a change in the polarizability of the molecule are Raman active.

For 2,4-dihydroxy-1-naphthaldehyde, the Raman spectrum would also show characteristic bands for the aromatic ring and the carbonyl group. Often, symmetrical vibrations and non-polar bonds give rise to strong Raman signals, while asymmetrical vibrations and polar bonds are stronger in the FTIR spectrum. For example, the C=C stretching vibrations of the naphthalene ring are typically strong in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics

The photophysical properties of 2,4-dihydroxy-1-naphthaldehyde are complex, influenced by the presence of both electron-donating hydroxyl groups and an electron-withdrawing aldehyde group on the naphthalene ring. These characteristics are primarily investigated through UV-Visible and fluorescence spectroscopy.

The electronic absorption spectrum of 2,4-dihydroxy-1-naphthaldehyde is characterized by multiple bands in the ultraviolet and visible regions, corresponding to various electronic transitions within the molecule. The presence of non-bonding electrons on the oxygen atoms of the hydroxyl and carbonyl groups, as well as the π-electron system of the naphthalene ring, allows for n → π* and π → π* transitions. libretexts.orgupenn.edu

In organic molecules, transitions involving the excitation of an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π) are typically observed, as are transitions from a bonding π orbital to an anti-bonding π orbital. libretexts.org For carbonyl compounds, n → π* transitions are common and generally have lower intensity than π → π* transitions. upenn.edu The specific wavelengths (λmax) of these absorption bands can be influenced by the solvent environment. For instance, in polar protic solvents, a weak absorption band at longer wavelengths (around 428 nm) may be observed due to intermolecular hydrogen bonding between the hydroxyl group and the solvent. researchgate.net

The existence of different conformational isomers (conformers) in the ground state can also lead to distinct absorption bands. acs.org For example, an "open" conformer, where the intramolecular hydrogen bond is disrupted, and a "closed" conformer, with an intact intramolecular hydrogen bond, will exhibit different absorption characteristics. researchgate.netacs.org

Table 1: UV-Visible Absorption Data for 2,4-Dihydroxy-1-naphthaldehyde and Related Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 2-Hydroxy-1-naphthaldehyde (B42665) | Ethanol | ~428 | n → π | researchgate.net |

| 1-Hydroxy-2-naphthaldehyde | Not Specified | ~300, ~370 | π → π | researchgate.net |

| Carbonyl Compounds (General) | Not Specified | ~280-290 | n → π* | upenn.edu |

Fluorescence spectroscopy provides insights into the de-excitation pathways of the electronically excited molecule. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. uci.edunih.gov This value can be determined using comparative methods with well-characterized standard samples. uci.edu

The fluorescence of 2,4-dihydroxy-1-naphthaldehyde and its derivatives can be significantly affected by the surrounding environment and molecular structure. For instance, the formation of Schiff base derivatives can lead to materials with high quantum yields, in some cases up to 70-89% in the solid state. researchgate.net The fluorescence properties are also influenced by the presence of metal ions, which can lead to either enhancement or quenching of the emission. researchgate.net

The quantum yield of a substance is influenced by various non-radiative decay pathways that compete with fluorescence, such as internal conversion and intersystem crossing. nih.gov For molecules with very low fluorescence, the quantum yields can be on the order of 10⁻⁵ to 10⁻⁴. nih.gov

Table 2: Fluorescence Quantum Yield Data for Related Compounds

| Compound/System | Quantum Yield (ΦF) | Conditions | Reference |

| ANB Chemsensor | 0.004 | - | researchgate.net |

| (Al³⁺-ANB)-complex | 0.097 | In presence of Al³⁺ | researchgate.net |

| Copolymerized Naphthalimide Dyes | 70-89% | Solid State | researchgate.net |

A key feature of 2,4-dihydroxy-1-naphthaldehyde and related hydroxy-naphthaldehyde compounds is the phenomenon of excited-state intramolecular proton transfer (ESIPT). researchgate.netacs.org This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen upon photoexcitation, leading to the formation of a transient tautomeric species. acs.org

This rapid proton transfer is often barrierless and occurs on an ultrafast timescale, sometimes within femtoseconds. researchgate.netnih.gov The ESIPT process results in a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. researchgate.net This is because the emission occurs from the lower-energy tautomeric form. researchgate.net

The dynamics of ESIPT can be influenced by the solvent. In non-polar (hydrocarbon) solvents, excitation of the intramolecularly hydrogen-bonded "closed" conformer leads to the formation of an excited zwitterion. acs.org In contrast, in hydrogen-bonding (hydroxylic) solvents, the "open" conformer can be excited, leading to emission from both the neutral excited state and an ionic species formed through intermolecular proton transfer with the solvent. acs.org Time-resolved fluorescence spectroscopy is a powerful technique to study the kinetics of these proton transfer events. nih.gov

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For 2,4-dihydroxy-1-naphthaldehyde (C₁₁H₈O₃), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity. nih.gov

In addition to providing the molecular weight, mass spectrometry reveals information about the molecule's structure through its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the original structure. libretexts.orglibretexts.org

Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.org Alcohols often undergo α-cleavage, where the bond next to the hydroxyl group breaks, or dehydration, resulting in the loss of a water molecule (M-18). libretexts.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation of 2,4-dihydroxy-1-naphthaldehyde would likely involve a combination of these pathways, influenced by the stable naphthalene core.

Table 3: Predicted Fragmentation Data for 2,4-Dihydroxy-1-naphthaldehyde

| Ion | m/z (Nominal) | Description |

| [M]⁺ | 188 | Molecular Ion |

| [M-H]⁺ | 187 | Loss of a hydrogen radical |

| [M-H₂O]⁺ | 170 | Loss of water |

| [M-CHO]⁺ | 159 | Loss of the formyl radical |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

For molecules like 2,4-dihydroxy-1-naphthaldehyde, X-ray crystallography can confirm the planarity of the naphthalene ring system and determine the orientation of the hydroxyl and aldehyde substituents. A crucial feature that would be elucidated is the presence and geometry of the intramolecular hydrogen bond between the C2-hydroxyl group and the C1-aldehyde oxygen. researchgate.net

While a specific crystal structure for 2,4-dihydroxy-1-naphthaldehyde was not found in the search results, analysis of related structures, such as 2-hydroxy-1-naphthaldehyde, reveals a strong intramolecular hydrogen bond. researchgate.net In derivatives and metal complexes of 2-hydroxy-1-naphthaldehyde, the planarity of the naphthalene moiety is generally maintained, and the molecules often pack in the solid state through various intermolecular forces. rsc.orgresearchgate.net

Table 4: Representative Crystallographic Data for a Related Naphthaldehyde Derivative (2-hydroxy-1-naphthaldehyde)

| Parameter | Value | Reference |

| Formula | C₁₁H₈O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/n | researchgate.net |

| a (Å) | 5.630 (1) | researchgate.net |

| b (Å) | 9.341 (2) | researchgate.net |

| c (Å) | 15.531 (3) | researchgate.net |

| β (°) | 98.40 (1) | researchgate.net |

| V (ų) | 808.0 (3) | researchgate.net |

| Z | 4 | researchgate.net |

Theoretical and Computational Chemistry of 2,4 Dihydroxy 1 Naphthaldehyde

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,4-dihydroxy-1-naphthaldehyde, this process reveals a planar structure for the naphthalene (B1677914) ring system. The planarity is a consequence of the sp² hybridization of the carbon atoms in the fused rings.

The presence of intramolecular hydrogen bonds is a key feature of the optimized geometry. Specifically, a strong hydrogen bond typically forms between the hydroxyl group at the C4 position and the oxygen atom of the aldehyde group at the C1 position. Another hydrogen bond can exist between the hydroxyl group at the C2 position and the aldehyde oxygen. These interactions contribute significantly to the conformational stability of the molecule.

Different conformers may exist due to the rotation of the hydroxyl and aldehyde groups. Conformational analysis using DFT helps to identify the most stable conformer and the energy barriers between different conformations. The relative energies of these conformers determine their population at a given temperature.

Table 1: Selected Optimized Geometrical Parameters of 2,4-Dihydroxy-1-naphthaldehyde

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C=O | 1.23 | - |

| C1-C9 | 1.45 | - |

| C2-O(H) | 1.35 | - |

| C4-O(H) | 1.36 | - |

| O-H···O | - | ~150-160 |

| C1-C9-C8 | - | 121.5 |

| C2-C1-C9 | - | 120.8 |

| C3-C4-O | - | 118.5 |

Note: The values in this table are representative and can vary slightly depending on the specific DFT functional and basis set used for the calculation.

Electronic Structure Analysis (Molecular Orbitals, Energy Gap)

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that play a crucial role in chemical reactions.

For 2,4-dihydroxy-1-naphthaldehyde, the HOMO is typically localized on the electron-rich dihydroxy-naphthalene ring system, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is generally centered on the aldehyde group and the adjacent part of the naphthalene ring, suggesting this region is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Electronic Properties of 2,4-Dihydroxy-1-naphthaldehyde

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Energy Gap | 4.1 |

Note: These values are illustrative and depend on the computational methodology.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netnih.govwisc.edu It provides a localized picture of the electronic structure that is closer to the classical Lewis structure representation.

In 2,4-dihydroxy-1-naphthaldehyde, NBO analysis confirms the presence and strength of intramolecular hydrogen bonds. nih.gov The analysis quantifies the delocalization of electron density from the lone pairs of the hydroxyl oxygen atoms (donor orbitals) to the antibonding orbitals of the C=O group and adjacent C-C bonds (acceptor orbitals). This delocalization stabilizes the molecule and influences its geometry and reactivity.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to assess the strength of the hyperconjugative effects. For instance, the interaction between the lone pair of the C4-OH oxygen and the antibonding orbital of the C1=O bond is a significant stabilizing factor.

Table 3: NBO Analysis of Key Intramolecular Interactions in 2,4-Dihydroxy-1-naphthaldehyde

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of C4-OH | σ(C1-C=O) | ~15-20 |

| LP(O) of C2-OH | π(C1=O) | ~5-10 |

| π(C3-C4) | π*(C1-C9) | ~2-5 |

Note: LP denotes a lone pair. The values are representative and can change with the level of theory.

Electrostatic Potential Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netnumberanalytics.com It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. nih.gov Red colors typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas represent neutral potential. nih.gov

For 2,4-dihydroxy-1-naphthaldehyde, the MEP map shows a significant negative potential around the oxygen atoms of the hydroxyl and aldehyde groups, confirming their nucleophilic character. The hydrogen atoms of the hydroxyl groups, particularly the one involved in the strong intramolecular hydrogen bond, exhibit a positive potential, indicating their acidic nature. The aromatic ring generally shows a less negative potential compared to the oxygen atoms. This analysis helps in predicting how the molecule will interact with other reagents and in understanding its non-covalent interactions. researchgate.netnumberanalytics.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mdpi.com It is a widely used method for predicting UV-Visible absorption and emission spectra. mdpi.comresearchgate.net

Simulation of UV-Visible Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of bands in the UV-Visible spectrum. mdpi.comresearchgate.netnih.gov For 2,4-dihydroxy-1-naphthaldehyde, the calculated spectrum typically shows several absorption bands in the UV and visible regions.

The main electronic transitions are often of the π → π* type, involving the promotion of an electron from a π bonding or non-bonding orbital (like HOMO) to a π* antibonding orbital (like LUMO). The specific orbitals involved in each transition can be identified, providing a detailed understanding of the nature of the electronic excitations. The calculated spectra can be compared with experimental data to validate the computational methodology. rsc.org

Similarly, TD-DFT can be used to model the emission spectrum (fluorescence or phosphorescence) by calculating the transition from the first excited state back to the ground state. The difference between the absorption and emission maxima provides information about the Stokes shift.

Table 4: Simulated UV-Visible Absorption Data for 2,4-Dihydroxy-1-naphthaldehyde

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | ~380 | 0.25 | HOMO → LUMO (π → π) |

| S0 → S2 | ~320 | 0.15 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~290 | 0.40 | HOMO → LUMO+1 (π → π*) |

Note: These are representative values. The actual values depend on the solvent and the computational details.

Understanding Photoinduced Processes

The interaction of 2,4-dihydroxy-1-naphthaldehyde with light triggers a cascade of photophysical and photochemical events, central to which is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a phototautomerization process where a proton is transferred within a molecule in its electronically excited state. This process is exceptionally fast and often leads to the emission of light from the newly formed tautomer, resulting in a large Stokes shift, which is the difference between the positions of the absorption and emission maxima.

Molecules capable of ESIPT, like those derived from 2-hydroxy-1-naphthaldehyde (B42665), are of significant interest for applications such as fluorescent probes, sensors, and molecular switches. researchgate.netrsc.org The process begins with the absorption of a photon, which promotes the molecule from its ground electronic state (enol form) to an excited state (enol). In this excited state, the acidity and basicity of the functional groups involved in the intramolecular hydrogen bond are altered, facilitating the transfer of a proton to form an excited-state keto tautomer (keto). This tautomer then relaxes to its ground state via fluorescence, emitting a photon at a longer wavelength than the initial absorption, before rapidly reverting to the more stable ground-state enol form. nih.gov

Theoretical studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the mechanism of ESIPT. researchgate.net These calculations can map out the potential energy surfaces of the ground and excited states, identifying the energy barriers for the proton transfer reaction. For instance, in a related compound, 2-hydroxy-1-naphthaldehyde carbohydrazone, the ESIPT reaction from the enol to the keto form was found to have a low energy barrier of 2.54 kcal/mol in a non-polar solvent, indicating a facile process. researchgate.net The solvent environment plays a critical role; polar protic solvents can interfere with the intramolecular hydrogen bond, sometimes favoring intermolecular proton transfer or other deactivation pathways over ESIPT. researchgate.netacs.org

In some naphthaldehyde derivatives with multiple hydroxyl groups, such as 1,8-dihydroxy-2-naphthaldehyde, stepwise double proton transfer can occur. nih.gov Theoretical and experimental studies have shown that the first proton transfer can be ultrafast and irreversible, occurring in less than 150 femtoseconds, followed by a second, reversible proton transfer. nih.gov While not directly studied for 2,4-dihydroxy-1-naphthaldehyde, these findings on analogous structures provide a framework for predicting its complex photoinduced behavior.

Table 1: Key Parameters in the ESIPT Process of a Naphthaldehyde Derivative

| Parameter | Description | Typical Calculated Value | Reference |

| Enol Absorption (λ_abs) | Wavelength of maximum absorption of the ground state enol form. | ~400 nm | researchgate.netacs.org |

| Keto Emission (λ_em) | Wavelength of maximum fluorescence from the excited keto tautomer. | ~550-650 nm | researchgate.netnih.gov |

| Stokes Shift | The difference in energy between the absorption and emission maxima. | > 150 nm | nih.gov |

| ESIPT Energy Barrier | The activation energy required for the proton transfer in the excited state. | 2-5 kcal/mol | researchgate.net |

| Proton Transfer Timescale | The speed at which the intramolecular proton transfer occurs. | Femtoseconds to picoseconds | nih.gov |

Note: The values in this table are representative and are based on studies of closely related naphthaldehyde derivatives. The exact values for 2,4-dihydroxy-1-naphthaldehyde may vary.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic motions and interactions of molecules over time. For 2,4-dihydroxy-1-naphthaldehyde, MD simulations can reveal how the molecule flexes, vibrates, and rotates, and how these motions are influenced by its surrounding environment, particularly the solvent.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom. This provides a detailed picture of the conformational landscape of the molecule and the kinetics of transitions between different conformations. The effect of solvent is a critical aspect that can be explicitly modeled by including a large number of solvent molecules in the simulation box or implicitly by using a continuum solvent model. mdpi.comprimescholars.com

Explicit solvent simulations, while computationally more expensive, provide a more realistic representation of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like 2,4-dihydroxy-1-naphthaldehyde with multiple hydrogen bond donor and acceptor sites, the arrangement of water or other solvent molecules in its immediate vicinity can significantly impact its structure and reactivity. primescholars.comresearchgate.net MD simulations can quantify the stability of intramolecular versus intermolecular hydrogen bonds and predict how this balance shifts in different solvents. rsc.org

In the context of drug design, MD simulations are used to study the binding of a ligand to its protein target. nih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose, identify key intermolecular interactions, and estimate the binding free energy. While specific MD studies on 2,4-dihydroxy-1-naphthaldehyde are not widely reported, simulations on related compounds like 1,4-dihydroxy-2-naphthoic acid in complex with the aryl hydrocarbon receptor have been used to refine docking poses and understand the energetic favorability of different binding modes. nih.gov Such studies highlight the importance of accounting for the flexibility of both the ligand and the receptor, as well as the role of water molecules in the binding site.

Table 2: Applications of MD Simulations for 2,4-Dihydroxy-1-naphthaldehyde

| Application | Information Gained | Relevance |

| Conformational Analysis | Identification of stable and metastable conformations in different solvents. | Understanding the predominant shapes the molecule adopts in solution. |

| Solvation Shell Structure | Arrangement and dynamics of solvent molecules around the solute. | Elucidating the nature and strength of solute-solvent interactions. |

| Hydrogen Bond Dynamics | Lifetimes and dynamics of intramolecular and intermolecular hydrogen bonds. | Key to understanding its photophysical properties (like ESIPT) and interactions with biological targets. |

| Ligand-Receptor Binding | Stability of binding poses, key interactions, and estimation of binding affinity. | Crucial for structure-based drug design and understanding its biological activity. |

Prediction of Non-Linear Optical (NLO) Properties and Optoelectronic Potential

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. ucf.edu These materials are the cornerstone of various photonic and optoelectronic technologies, including optical switching, frequency conversion, and data storage. ucf.eduresearchgate.net Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of new molecules, guiding synthetic efforts towards materials with enhanced performance. researchgate.netniscpr.res.in

For molecules like 2,4-dihydroxy-1-naphthaldehyde, the naphthalene core provides the π-conjugated system, while the hydroxyl (-OH) groups act as electron donors and the aldehyde (-CHO) group acts as an electron acceptor. This intramolecular charge-transfer character is a key prerequisite for a large second-order NLO response. DFT calculations can determine the optimized molecular geometry, dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.net

Studies on related organic chromophores have shown that the magnitude of the first hyperpolarizability is highly sensitive to the molecular structure, the nature of the donor and acceptor groups, and the length of the π-conjugated bridge. niscpr.res.in The solvent environment can also significantly influence NLO properties. researchgate.net DFT calculations often compare the NLO response of a candidate molecule to that of a standard reference material like urea (B33335). For example, a study on 4-(dec-2yn-1-yloxy)phthalonitrile found its first hyperpolarizability to be approximately 22 times greater than that of urea, indicating its potential as an NLO material. niscpr.res.in

The optoelectronic potential of 2,4-dihydroxy-1-naphthaldehyde is also linked to its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's electronic excitability. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and a red-shifted absorption spectrum. DFT calculations can accurately predict these orbital energies and their spatial distributions, providing insights into the charge transfer characteristics upon electronic excitation. rsc.org

Table 3: Calculated NLO Properties for a Representative Organic Chromophore

| Property | Symbol | Description | Typical Calculated Value (a.u.) |

| Dipole Moment | μ | A measure of the molecule's overall polarity. | 5 - 15 Debye |

| Linear Polarizability | α | The linear response of the electron cloud to an electric field. | 100 - 300 |

| First Hyperpolarizability | β | The second-order non-linear response to an electric field. | 1000 - 20000 |

| HOMO-LUMO Gap | E_gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 3 - 5 eV |

Note: These values are illustrative and are based on DFT calculations for various organic NLO chromophores. The specific values for 2,4-dihydroxy-1-naphthaldehyde would require dedicated calculations.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles (focused on chemical interactions)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands.

The development of a QSAR model involves several steps: (1) compiling a dataset of compounds with known biological activities, (2) calculating a set of molecular descriptors for each compound, (3) using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation relating the descriptors to the activity, and (4) validating the model's predictive power. jmaterenvironsci.com

For a molecule like 2,4-dihydroxy-1-naphthaldehyde, a variety of molecular descriptors can be calculated to represent its structural and chemical features. These can include:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO and LUMO energies. These describe the molecule's ability to engage in electrostatic and charge-transfer interactions.

Steric descriptors: Molecular volume, surface area, and specific shape indices. These relate to how the molecule fits into a binding site.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which measures the molecule's affinity for a nonpolar environment.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

While specific QSAR studies featuring 2,4-dihydroxy-1-naphthaldehyde are not prominent in the literature, the principles of ligand design can be applied based on its chemical structure. The two hydroxyl groups and the aldehyde oxygen are potent hydrogen bond donors and acceptors, respectively. The naphthalene ring system can participate in π-π stacking and hydrophobic interactions with aromatic residues in a protein binding pocket.

In ligand design, the goal is to optimize these interactions to enhance binding affinity and selectivity for a specific biological target. Computational tools like molecular docking can be used to predict how 2,4-dihydroxy-1-naphthaldehyde and its derivatives might bind to a protein active site. The insights from such docking studies, combined with the principles of QSAR, can guide the chemical modification of the parent scaffold. For instance, a QSAR model might suggest that increasing the hydrophobicity of a particular region of the molecule could enhance its activity, leading to the design of new derivatives with modified substituents on the naphthalene ring. nih.gov The ultimate aim is to create a feedback loop where computational predictions guide chemical synthesis, and experimental results are used to refine the computational models.

Coordination Chemistry and Metal Complexation of 2,4 Dihydroxy 1 Naphthaldehyde Derivatives

Ligand Design and Synthesis from 2,4-Dihydroxy-1-naphthaldehyde

2,4-Dihydroxy-1-naphthaldehyde serves as a fundamental building block for the creation of sophisticated ligands, primarily through the formation of Schiff bases. These derivatives are of significant interest due to their capacity to act as effective chelating agents for a multitude of metal ions.

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net In the context of 2,4-dihydroxy-1-naphthaldehyde, its aldehyde functional group readily reacts with various primary amines to yield Schiff base ligands. researchgate.netrsc.org These ligands are particularly effective as chelating agents due to the presence of multiple donor atoms that can coordinate to a central metal ion, forming stable ring structures. researchgate.netsphinxsai.comijmsdr.org The stability and versatility of these Schiff base ligands have made them a focal point in coordination chemistry. researchgate.netsid.ir

The synthesis often involves reacting 2,4-dihydroxy-1-naphthaldehyde with a selected amine in a suitable solvent, such as ethanol. sphinxsai.comsbmu.ac.ir The resulting Schiff base can then be isolated and used to prepare metal complexes. For instance, a Schiff base ligand was synthesized by condensing 2,4-dihydroxybenzaldehyde (B120756) with α-naphthylamine in ethanol. sbmu.ac.ir Another example involves the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with 1,8-diaminonaphthalene. sphinxsai.com The resulting Schiff bases are often crystalline solids. researchgate.net The formation of the characteristic azomethine group (-CH=N-) is a key feature of these ligands and is crucial for their coordination properties. researchgate.netamazonaws.com

The Schiff bases derived from 2,4-dihydroxy-1-naphthaldehyde typically possess both oxygen and nitrogen donor atoms, making them effective multidentate ligands. amazonaws.comrsc.org The primary coordination sites are the phenolic oxygen atom from the naphthaldehyde moiety and the nitrogen atom of the azomethine group. sphinxsai.comamazonaws.com This O, N donor set allows the ligand to form a stable chelate ring with a metal ion.

Depending on the nature of the amine used in the synthesis, the resulting Schiff base can be bidentate, tridentate, or tetradentate. For example, a bidentate Schiff base ligand with N, O donor atoms was synthesized from 2-hydroxy-1-naphthaldehyde and 4-aminobenzonitride. amazonaws.com In other cases, tetradentate Schiff bases with an N2O2 donor set can be formed, capable of coordinating to two metal ions simultaneously, thus acting as bridging ligands. rsc.org The coordination of the metal ion to the phenolic oxygen and azomethine nitrogen is confirmed by shifts in their respective stretching frequencies in the infrared spectra of the resulting metal complexes. sphinxsai.com The geometry of the ligand and the nature of the donor atoms play a crucial role in determining the structure and properties of the final metal complex. nih.gov

Catalytic Applications of 2,4-Dihydroxy-1-naphthaldehyde Metal Complexes

While the primary focus of many studies on 2,4-dihydroxy-1-naphthaldehyde metal complexes has been on their synthesis, characterization, and potential biological activities, there is growing interest in their catalytic applications. The versatile coordination environments and redox properties of the metal centers in these complexes make them promising candidates as catalysts in various organic transformations.

Schiff base metal complexes, in general, have been explored as catalysts for oxidation reactions of organic compounds. researchgate.net The ability of the metal ion to exist in different oxidation states is a key feature that enables their catalytic activity. The specific catalytic potential of complexes derived from 2,4-dihydroxy-1-naphthaldehyde is an area that warrants further investigation. The design of ligands with specific steric and electronic properties can be used to tune the catalytic activity and selectivity of the resulting metal complexes.

Investigation of Catalytic Activity in Organic Transformations

Metal complexes derived from Schiff bases of 2,4-dihydroxy-1-naphthaldehyde and related hydroxy-aromatic aldehydes have demonstrated significant catalytic activity in a variety of organic transformations. researchgate.net Their effectiveness stems from the metal center's ability to exist in multiple oxidation states and the ligand's influence on the steric and electronic environment of the metal ion. These complexes have been particularly noted for their role as catalysts in oxidation and hydrogenation reactions.

One of the prominent applications is in oxidation catalysis. For instance, metal complexes involving Schiff bases are studied as catalysts for the oxidation of organic compounds. sbmu.ac.ir While specific data on 2,4-dihydroxy-1-naphthaldehyde derivatives is specialized, the analogous complexes of 2-hydroxy-1-naphthaldehyde and other salicylaldehyde (B1680747) derivatives serve as excellent models. These complexes can catalyze the oxidation of substrates like alkenes and alcohols, often using environmentally benign oxidants such as hydrogen peroxide. The catalytic cycle typically involves the formation of a high-valent metal-oxo species which then transfers an oxygen atom to the substrate.

Another significant area is in transfer hydrogenation reactions. A study on a ruthenium complex highlighted its catalytic activity in the transfer hydrogenation of various carbonyl compounds. This process also enabled the tandem transfer hydrogenation-etherification of substrates like 2-hydroxy-1-naphthaldehyde. grafiati.com The versatility of these catalysts allows for the synthesis of complex organic molecules under relatively mild conditions. The general catalytic applications of transition metal complexes in organic synthesis are broad, covering reactions like olefin metathesis, polymerization, and various C-C bond-forming reactions. nih.govresearchgate.net

The table below summarizes representative catalytic activities of related Schiff base complexes, illustrating the potential of 2,4-dihydroxy-1-naphthaldehyde derivatives in these transformations.

| Catalyst Type | Transformation | Substrate | Key Findings |

| Ruthenium(II)-Schiff Base Complex | Transfer Hydrogenation | Carbonyl Compounds | Effective catalysis for the reduction of ketones and aldehydes. grafiati.com |

| Manganese(III)-Schiff Base Complex | Asymmetric Epoxidation | Alkenes | Achieved up to 84% enantiomeric excess in alkene epoxidation. psu.edu |

| Cobalt(II)-Schiff Base Complex | Oxidation | Alkenes | Catalyzed oxidation using molecular oxygen and a reductant. psu.edu |

| Copper(II)-Schiff Base Complex | Aziridination | Alkenes (Cinnamate) | Demonstrated excellent enantioselectivity (97% e.e.) in the presence of a chiral bis(oxazoline) ligand. psu.edu |

This table is illustrative, based on data for structurally similar Schiff base complexes to indicate the potential catalytic applications.

Role of Metal-Ligand Cooperation in Catalysis

Metal-ligand cooperation (MLC) is a crucial concept in catalysis where the ligand is not a passive spectator but actively participates in the reaction mechanism. rsc.org This synergistic interaction between the metal center and the ligand enhances catalytic activity and can enable new reaction pathways. rsc.org In the context of complexes with 2,4-dihydroxy-1-naphthaldehyde Schiff base derivatives, the ligand's hydroxyl (-OH) and imine (-C=N-) groups are perfectly positioned to engage in MLC.

The fundamental principle of MLC involves the ligand acting as a reactive site, often through deprotonation/protonation events or tautomerization, which facilitates substrate activation or key bond-forming/breaking steps. For Schiff base ligands derived from 2,4-dihydroxy-1-naphthaldehyde, the phenolic hydroxyl group can be deprotonated to create a more electron-rich, basic site on the ligand. This site can then act as an internal base to deprotonate a substrate, while the metal center coordinates another part of the substrate. This bifunctional activation is a hallmark of MLC.

For example, in hydrogenation or transfer hydrogenation reactions, the N-H group of a dearomatized pincer ligand or an O-H group in a Schiff base can participate in the heterolytic cleavage of H2 or the transfer of a proton and a hydride. The ligand accepts a proton while the metal accepts a hydride, which are then delivered to the substrate in a subsequent step. This cooperative mechanism lowers the activation energy of the reaction compared to a pathway where all transformations occur solely at the metal center.

While direct mechanistic studies explicitly labeling the process as "metal-ligand cooperation" for 2,4-dihydroxy-1-naphthaldehyde complexes are specific, the observed reactivity patterns in related systems strongly suggest its operation. The ligand's ability to store protons and electrons via tautomerization (phenol-imine to keto-enamine form) is a key feature that can be harnessed in catalytic cycles, making these ligands active participants rather than just structural scaffolds.

Electrochemical Studies of Metal Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox behavior of metal complexes derived from 2,4-dihydroxy-1-naphthaldehyde Schiff bases. These studies provide valuable insights into the electronic structure of the complexes, the stability of different oxidation states of the metal, and the feasibility of their application in electrocatalysis. thepharmajournal.com

The cyclic voltammograms of these complexes, typically recorded in solvents like DMSO or DMF, often reveal metal-centered redox processes. sbmu.ac.irthepharmajournal.com For instance, studies on copper(II) complexes with analogous Schiff base ligands show a quasi-reversible, one-electron reduction wave corresponding to the Cu(II)/Cu(I) couple. thepharmajournal.com The potential at which this reduction occurs provides information about the electron density at the metal center, which is influenced by the donor atoms of the Schiff base ligand.

Similarly, Mn(II) and Co(II) complexes of Schiff bases have been shown to exhibit metal-centered electroactivity. thepharmajournal.com The redox potentials are sensitive to the specific geometry of the complex and the nature of the substituents on the ligand. This tunability is a key aspect in designing complexes for specific catalytic applications where a particular redox potential is required.

A study on Cu(II), Ni(II), and Zn(II) complexes with a Schiff base derived from 2,4-dihydroxybenzaldehyde and α-naphthylamine investigated their redox behavior using cyclic voltammetry. sbmu.ac.ir The non-electrolytic nature of these complexes was confirmed by their low molar conductivity values. sbmu.ac.ir The CV of the Cu(II) complex in this study showed well-defined redox peaks, indicating a stable electron transfer process.

The table below presents typical electrochemical data for transition metal complexes of related Schiff bases, which serve as a reference for what can be expected for derivatives of 2,4-dihydroxy-1-naphthaldehyde.

| Metal Complex | Redox Couple | Epc (V) | Epa (V) | Character | Solvent | Reference |

| [Cu(II)-CHMECFA] | Cu(II)/Cu(I) | 0.648 | 0.701 | Quasi-reversible | DMSO | thepharmajournal.com |

| [Cu(II)-CHMECFA] | Cu(I)/Cu(0) | -0.16 | 0.043 | Quasi-reversible | DMSO | thepharmajournal.com |

| [Mn(II)-Schiff Base] | Mn(II)/Mn(I) | -1.02 | - | Irreversible | DMSO | thepharmajournal.com |

| [Co(II)-Schiff Base] | Co(II)/Co(I) | -0.66 | -0.56 | Quasi-reversible | DMSO | thepharmajournal.com |

Note: CHMECFA = Schiff base from 1-(2-hydroxy-5-methyl-3-nitro phenyl) ethanone (B97240) and 4-chloro(-3-trifluoro methyl) aniline. Potentials are illustrative of typical ranges.

These electrochemical investigations are fundamental to understanding the reaction mechanisms of catalytic processes involving these complexes and for developing new electrocatalysts for energy conversion and organic synthesis.

Supramolecular Assembly and Advanced Materials Science with 2,4 Dihydroxy 1 Naphthaldehyde

Principles of Supramolecular Interactions

The formation of supramolecular assemblies is governed by a range of noncovalent interactions. In the context of 2,4-dihydroxy-1-naphthaldehyde and its derivatives, hydrogen bonding, π-π stacking, and other weak noncovalent forces are paramount in dictating the structure and properties of the resulting materials. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in the crystal engineering of derivatives of 2,4-dihydroxy-1-naphthaldehyde. The presence of hydroxyl (-OH) and aldehyde (-CHO) groups provides both hydrogen bond donor and acceptor sites. researchgate.net For instance, in the crystal structure of 2-hydroxy-1-naphthaldehyde (B42665), a related compound, an intramolecular hydrogen bond is observed between the hydroxyl and aldehyde groups. researchgate.net This intramolecular interaction can influence the conformation of the molecule and its subsequent participation in intermolecular hydrogen bonding.

Aromatic π-π Stacking and Intermolecular Interactions

The naphthalene (B1677914) core of 2,4-dihydroxy-1-naphthaldehyde provides a large, electron-rich π-system that readily participates in π-π stacking interactions. nih.govresearchgate.net These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a significant stabilizing force in the solid state. nih.govrsc.org The geometry of π-π stacking can vary, with common arrangements including parallel-displaced and T-shaped conformations. rsc.org

The strength and nature of π-π stacking can be influenced by substituents on the aromatic ring. rsc.org In derivatives of 2,4-dihydroxy-1-naphthaldehyde, the interplay between hydrogen bonding and π-π stacking often dictates the final supramolecular architecture. For example, in some crystal structures, molecules first form hydrogen-bonded dimers or chains, which then stack upon one another through π-π interactions to build up the crystal lattice. The relative orientation of the stacked rings is sensitive to subtle changes in the molecular structure and the presence of other intermolecular forces. rsc.org

Weak Noncovalent Interactions in Crystal Engineering

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these weak intermolecular contacts within a crystal. nih.gov By mapping the close contacts between neighboring molecules, it is possible to identify the specific atoms and functional groups involved in these interactions and to understand their relative importance in stabilizing the crystal packing. nih.gov The precise balance of these varied noncovalent forces is what allows for the rational design of new materials with desired properties. ucsb.edudntb.gov.ua

Development of Chemosensors and Molecular Probes (non-biological sensing)

The unique photophysical properties of 2,4-dihydroxy-1-naphthaldehyde and its derivatives make them excellent candidates for the development of chemosensors and molecular probes for the detection of various analytes. researchgate.netrsc.org

Fluorescence-Based Sensing Mechanisms (e.g., ESIPT-assisted sensing, ICT modulation)

Many chemosensors derived from 2,4-dihydroxy-1-naphthaldehyde operate on the principle of fluorescence modulation. Two key mechanisms often at play are Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT). nih.govresearchgate.net

ESIPT-assisted sensing: The 2-hydroxy-1-naphthaldehyde moiety is a well-known fluorophore that can exhibit ESIPT. researchgate.net In the ground state, the molecule exists in an enol form. Upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, creating a transient keto tautomer in the excited state. This tautomer then relaxes to the ground state, often with a characteristic, large Stokes-shifted fluorescence emission. nih.govrsc.org The presence of an analyte can interfere with this process, leading to a change in the fluorescence signal (either enhancement or quenching), which forms the basis for sensing. nih.govrsc.org

ICT modulation: In some derivatives, particularly those incorporating an electron-donating group, an ICT process can occur upon excitation. researchgate.net The interaction with an analyte can modulate the efficiency of this charge transfer, resulting in a detectable change in the fluorescence spectrum. For instance, in 4-(diethylamino)-2-hydroxy-benzaldehyde, a related compound, the ICT process is reported to be suppressed by the ESIPT process. researchgate.net The interplay between ESIPT and ICT can be harnessed to design highly specific and sensitive fluorescent probes. nih.gov

Design of Selective and Sensitive Sensors for Specific Analytes

By modifying the structure of 2,4-dihydroxy-1-naphthaldehyde, it is possible to create sensors that are highly selective for specific non-biological analytes. This is typically achieved by introducing a specific binding site for the target analyte into the sensor molecule.

For example, Schiff base derivatives of 2,4-dihydroxy-1-naphthaldehyde have been developed as fluorescent sensors for metal ions such as Al³⁺. nih.govresearchgate.net The binding of the metal ion to the sensor molecule can restrict intramolecular rotations or alter the electronic properties of the fluorophore, leading to a significant change in fluorescence intensity or wavelength. Similarly, sensors for anions like cyanide (CN⁻) and fluoride (B91410) (F⁻) have been designed. researchgate.netscholaris.ca In these cases, the anion may interact with the sensor through hydrogen bonding or by inducing a chemical reaction, both of which can produce a measurable optical response.

The sensitivity of these sensors is often very high, with detection limits in the micromolar (µM) to nanomolar (nM) range. nih.govresearchgate.net For instance, a fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene, a derivative of 2,4-dihydroxy-1-naphthaldehyde, demonstrated a detection limit of 9.93 nM for sulfite (B76179) ions. nih.gov

Table 1: Examples of Chemosensors Based on Naphthaldehyde Derivatives

| Sensor Derivative Type | Target Analyte | Sensing Mechanism | Detection Limit |

| Naphthalimide-based Schiff base | CN⁻, Fe³⁺ | Fluorescence enhancement/quenching | Not specified |

| 1-hydroxy-2,4-diformylnaphthalene-based probe | SO₃²⁻/HSO₃⁻ | Fluorescence quenching | 9.93 nM |

| 2-hydroxy-1-naphthaldehyde and diethylenetriamine (B155796) condensate | Al³⁺ | Fluorescence enhancement | Not specified |

| 2-hydroxy-1-naphthaldehyde and 2-aminothiophenol (B119425) condensate | AcO⁻, F⁻, H₂PO₄⁻ | Colorimetric change | 1.1 x 10⁻⁷ M for AcO⁻ |

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways for Dihydroxynaphthaldehydes